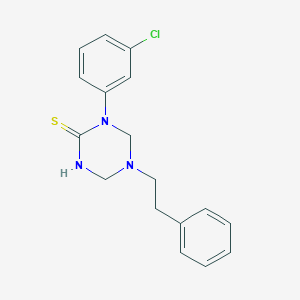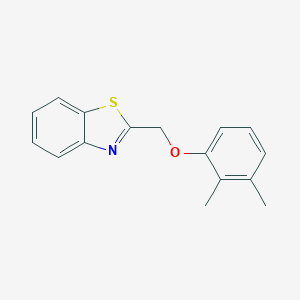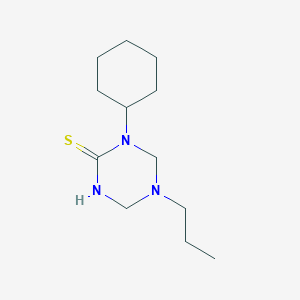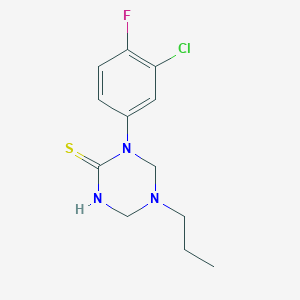![molecular formula C18H24N2O5 B282677 Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282677.png)
Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as EMTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EMTP is a pyrimidine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用机制
The mechanism of action of Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. Additionally, Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. Studies have shown that Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can scavenge free radicals and protect cells from oxidative stress. Additionally, Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been found to induce apoptosis and inhibit cell proliferation in cancer cells.
实验室实验的优点和局限性
Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several advantages for lab experiments, including its high purity and yield, and its potential therapeutic properties. However, there are also limitations to using Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments, including its high cost and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, including further studies on its mechanism of action, potential side effects, and optimal dosage and administration. Additionally, Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can potentially be used as a lead compound for the development of new drugs for cancer, neurodegenerative diseases, and inflammation. Further research is also needed to explore the potential applications of Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in other fields of research, such as cardiovascular diseases and infectious diseases.
合成方法
Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be synthesized using various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The synthesis of Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate using the Biginelli reaction has been reported in several studies and has been found to yield high purity and yield.
科学研究应用
Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been studied for its potential therapeutic properties in various fields of research, including cancer, neurodegenerative diseases, and inflammation. Studies have shown that Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been found to have neuroprotective effects and can potentially be used as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been studied for its anti-inflammatory properties and can potentially be used as a treatment for inflammatory diseases such as rheumatoid arthritis.
属性
分子式 |
C18H24N2O5 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N2O5/c1-5-24-10-13-9-12(7-8-14(13)23-4)16-15(17(21)25-6-2)11(3)19-18(22)20-16/h7-9,16H,5-6,10H2,1-4H3,(H2,19,20,22) |
InChI 键 |
DUVOASPCOXEFKN-UHFFFAOYSA-N |
SMILES |
CCOCC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC)OC |
规范 SMILES |
CCOCC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B282594.png)
![2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide](/img/structure/B282595.png)
![N-benzyl-2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282597.png)
![2-{[4-(4-chlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-octylacetamide](/img/structure/B282598.png)
![N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B282599.png)

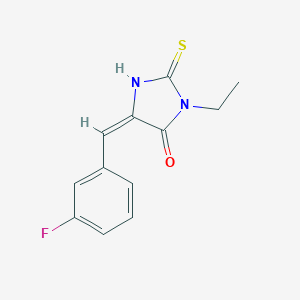
![2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B282604.png)
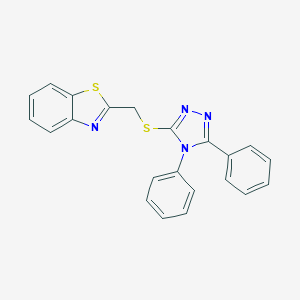
![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)
